Methyl Methanesulfonylacetate
Overview
Description
Methyl methanesulfonylacetate is an organic compound with the molecular formula C4H8O4S. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is known for its reactivity and ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methanesulfonylacetate can be synthesized through the reaction of methanesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as distillation and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl methanesulfonylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl methanesulfonylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl methanesulfonylacetate involves its ability to act as an alkylating agent. It can transfer its methanesulfonyl group to nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity makes it useful in various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl cyanoacetate
- Dimethyl malonate
- Ethyl dimethylphosphonoacetate
- Phenylacetonitrile
- Malononitrile
Uniqueness
Methyl methanesulfonylacetate is unique due to its specific reactivity and the presence of both ester and sulfonyl functional groups. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
methyl 2-methylsulfonylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDASVRZONLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374961 | |
Record name | Methyl Methanesulfonylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62020-09-1 | |
Record name | Methyl Methanesulfonylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHANESULFONYLACETIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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